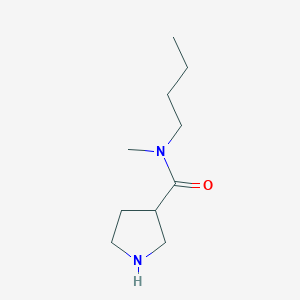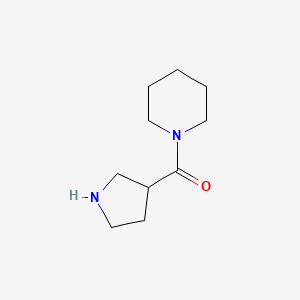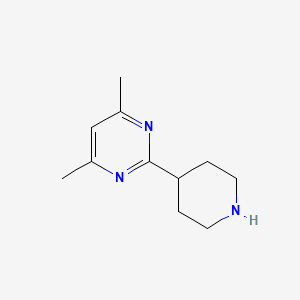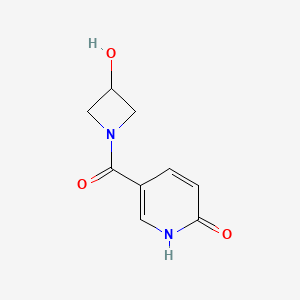
4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid
Descripción general
Descripción
“4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride” is a compound with a CAS Number of 1373503-66-2 . It has a molecular weight of 249.13 . Another related compound is “3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde”, also known as DFAB. DFAB is a fluorinated aldehyde that possesses unique properties, making it a promising candidate for drug discovery and development.
Molecular Structure Analysis
The InChI code for “4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride” is 1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H .
Physical And Chemical Properties Analysis
The physical form of “4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride” is a white solid . It should be stored at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Antiinflammatory Activity
4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid analogs, related to the studied compound, have been synthesized and evaluated for their anti-inflammatory activity. These analogs include compounds with double bonds or a methyl group in position 3. However, none of these analogs reached the activity of the standard anti-inflammatory drug flobufen (Kuchař et al., 1995).
Cancer Research
The synthesis and antiproliferative activity of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/4-oxobutanoate derivatives have been investigated. These compounds, including one similar to 4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid, show potential as DNA gyrase inhibitors, suggesting applications in cancer treatment (Yurttaş et al., 2022).
Molecular Docking and Spectroscopic Studies
Molecular docking and vibrational, structural, electronic, and optical studies have been conducted on compounds including 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, closely related to the compound . These studies provide insight into the reactivity and potential applications of these compounds in biological activities, such as inhibiting the Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Synthesis and Antitumor Activities
4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives have been synthesized and evaluated for their antitumor activities. These derivatives, similar to 4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid, show significant inhibitory effects on tumor cells, offering potential in the development of new anti-tumor drugs (Yang et al., 2023).
Pharmacological Profile
The pharmacological profile of 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylbutyric acid, a compound similar to the one , shows strong anti-inflammatory, antiarthritic, and immunomodulatory effects, indicating potential therapeutic applications (Bulej et al., 2005).
Antioxidant Properties
Research on 4-hydroxycoumarin derivatives, including 4-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-(ethoxycarbonyl)-3-oxobutyl]benzoic acid, related to the compound of interest, shows promising antioxidant properties. These properties suggest potential applications in oxidative stress-related conditions (Stanchev et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO3/c8-7(9)3-10(4-7)5(11)1-2-6(12)13/h1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCIBQMNUNQWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)



![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)
![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)
